molecular formula C8H13N3O2 B2985678 tert-butyl 5-amino-1H-pyrazole-3-carboxylate CAS No. 1342836-25-2

tert-butyl 5-amino-1H-pyrazole-3-carboxylate

Cat. No.: B2985678
CAS No.: 1342836-25-2
M. Wt: 183.211
InChI Key: ITFBGIMBWKOUMY-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-1H-pyrazole-3-carboxylate: is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions to form the pyrazole ring . The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to maximize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-1H-pyrazole-3-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor or receptor modulator. Its derivatives have shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine: Medicinal chemists investigate this compound for its potential therapeutic properties. It is studied for its anti-inflammatory, anticancer, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carboxylate ester group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
  • tert-Butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate
  • 3-Amino-5-tert-butylpyrazole

Uniqueness: tert-Butyl 5-amino-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a carboxylate ester group allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

tert-butyl 3-amino-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFBGIMBWKOUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342836-25-2
Record name tert-butyl 3-amino-1H-pyrazole-5-carboxylate
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